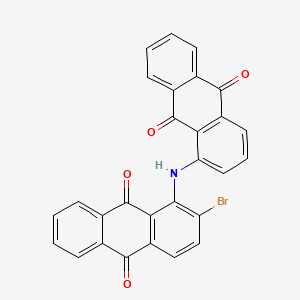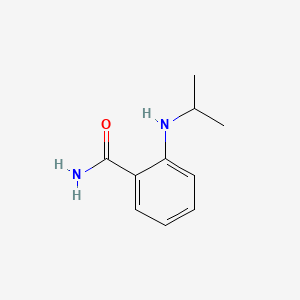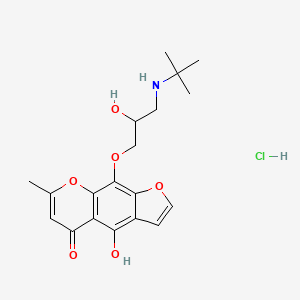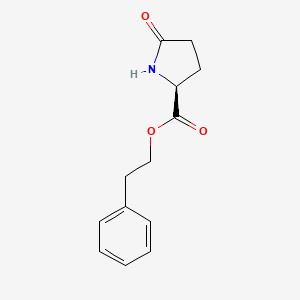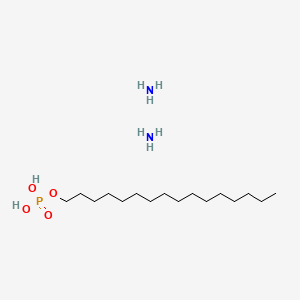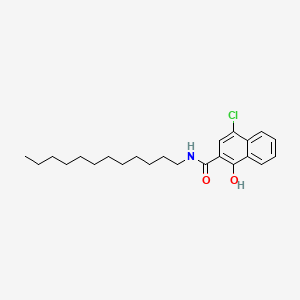![molecular formula C26H28ClN3O B13769711 1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride CAS No. 68134-32-7](/img/structure/B13769711.png)
1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride is a synthetic organic compound. It belongs to the class of indolium salts, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a cyanoethyl group, an ethoxyethyl group, and an indolium core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride typically involves multiple steps:
Formation of the Indolium Core: This step usually involves the cyclization of a suitable precursor to form the indolium ring.
Introduction of the Cyanoethyl Group: This can be achieved through a nucleophilic substitution reaction, where a cyanoethyl group is introduced to the indolium core.
Attachment of the Ethoxyethyl Group: This step involves the reaction of the intermediate compound with an ethoxyethylating agent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for the continuous production of the compound, improving efficiency and scalability.
化学反応の分析
Types of Reactions
1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups to the molecule.
科学的研究の応用
1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular responses.
DNA/RNA: The compound may interact with genetic material, influencing gene expression.
類似化合物との比較
Similar Compounds
- 1-(2-Cyanoethyl)-2-[4-(dimethylamino)phenyl]benz[cd]indolium chloride
- 1-(2-Cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride
Comparison
Compared to similar compounds, 1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride may exhibit unique properties due to the presence of the ethoxyethyl group. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs.
特性
CAS番号 |
68134-32-7 |
|---|---|
分子式 |
C26H28ClN3O |
分子量 |
434.0 g/mol |
IUPAC名 |
3-[2-[4-[2-ethoxyethyl(ethyl)amino]phenyl]benzo[cd]indol-1-ium-1-yl]propanenitrile;chloride |
InChI |
InChI=1S/C26H28N3O.ClH/c1-3-28(18-19-30-4-2)22-14-12-21(13-15-22)26-23-10-5-8-20-9-6-11-24(25(20)23)29(26)17-7-16-27;/h5-6,8-15H,3-4,7,17-19H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
WSTUXINPHUICKM-UHFFFAOYSA-M |
正規SMILES |
CCN(CCOCC)C1=CC=C(C=C1)C2=[N+](C3=CC=CC4=C3C2=CC=C4)CCC#N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine](/img/structure/B13769628.png)
![(Z)-N-[2-[[(Z)-docos-13-enoyl]amino]ethyl]docos-13-enamide](/img/structure/B13769636.png)





